(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1705692-14-3
VCID: VC6904099
InChI: InChI=1S/C22H26FN3O2/c23-20-5-1-2-6-21(20)28-19-9-14-25(15-10-19)18-7-12-26(13-8-18)22(27)17-4-3-11-24-16-17/h1-6,11,16,18-19H,7-10,12-15H2
SMILES: C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CN=CC=C4
Molecular Formula: C22H26FN3O2
Molecular Weight: 383.467

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone

CAS No.: 1705692-14-3

Cat. No.: VC6904099

Molecular Formula: C22H26FN3O2

Molecular Weight: 383.467

* For research use only. Not for human or veterinary use.

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone - 1705692-14-3

Specification

CAS No. 1705692-14-3
Molecular Formula C22H26FN3O2
Molecular Weight 383.467
IUPAC Name [4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-pyridin-3-ylmethanone
Standard InChI InChI=1S/C22H26FN3O2/c23-20-5-1-2-6-21(20)28-19-9-14-25(15-10-19)18-7-12-26(13-8-18)22(27)17-4-3-11-24-16-17/h1-6,11,16,18-19H,7-10,12-15H2
Standard InChI Key CIPHZOKJEIZYJX-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CN=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a bipiperidine scaffold (two fused piperidine rings) with distinct functional groups at strategic positions. The 2-fluorophenoxy moiety attaches to one piperidine ring, while a pyridin-3-yl carbonyl group occupies the opposing position. This arrangement creates a polar-nonpolar dichotomy, with the fluorinated aromatic system enhancing lipid solubility and the pyridine ring contributing to hydrogen-bonding capacity.

Stereoelectronic Properties

The bipiperidine system introduces conformational flexibility, enabling adaptation to biological targets. Quantum mechanical calculations predict that the fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, potentially influencing binding interactions. The pyridine nitrogen’s lone pair facilitates interactions with metalloenzymes or acidic residues in proteins.

Table 1: Molecular Descriptors of (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone

PropertyValue
CAS Number1705692-14-3
Molecular FormulaC₂₂H₂₆FN₃O₂
Molecular Weight383.467 g/mol
IUPAC Name[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-pyridin-3-ylmethanone
SMILESC1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CN=CC=C4
Topological Polar Surface Area65.5 Ų (calculated)

Synthetic Methodologies

Reaction Design

The synthesis typically proceeds via a multi-step sequence involving:

  • Piperidine Functionalization: Introduction of the 2-fluorophenoxy group through nucleophilic aromatic substitution under basic conditions.

  • Bipiperidine Coupling: Mitsunobu or Ullmann-type reactions to link the two piperidine units, as evidenced in analogous compounds .

  • Carbonyl Installation: Acylation of the bipiperidine amine using pyridine-3-carbonyl chloride, often employing dichloromethane as a solvent and triethylamine as a base.

Optimization Challenges

Key issues include regioselectivity in phenoxy group attachment and avoiding N-oxide formation at the pyridine ring. Purification frequently requires silica gel chromatography with chloroform/methanol gradients, yielding products with >95% purity .

Biological Activity and Mechanism

Receptor Interaction Hypotheses

While direct target data is unavailable, structurally related bipiperidine derivatives exhibit affinity for:

  • GPCRs: Particularly serotonin (5-HT₆) and dopamine (D₃) receptors, where the bipiperidine moiety mimics endogenous ligand conformations.

  • Kinases: The pyridine carbonyl group may chelate ATP-binding site magnesium ions, as seen in JAK2 inhibitors.

Pharmacokinetic Predictions

Computational models (SwissADME) suggest:

  • LogP: 3.1 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • CYP450 Metabolism: Predominant oxidation via CYP3A4, with no significant inhibition of major isoforms .

Applications in Medicinal Chemistry

Central Nervous System (CNS) Agents

The compound’s ability to cross the BBB makes it a candidate for:

  • Antipsychotics: Dual 5-HT6/D3 antagonism could address positive and negative symptoms of schizophrenia.

  • Neuroprotectants: Fluorophenoxy groups may scavenge reactive oxygen species, as demonstrated in amyloid-β aggregation models.

Oncology Applications

Preliminary molecular docking studies suggest inhibition of:

  • PI3Kγ: A lipid kinase overexpressed in glioblastoma, with binding energy -9.2 kcal/mol (AutoDock Vina).

  • BRD4 Bromodomains: The carbonyl group forms critical hydrogen bonds with Asn140 (PDB: 3MXF).

Analytical Characterization

Spectroscopic Data

  • NMR: δ 7.85 (m, pyridine-H), 7.45–6.90 (m, fluorophenoxy-H), 3.75–2.35 (m, piperidine-H) .

  • HRMS: [M+H]+ observed at m/z 384.1741 (calculated 384.1734).

Challenges in Development

Solubility Limitations

Aqueous solubility <10 μg/mL necessitates prodrug strategies or nanoparticle formulations .

Metabolic Stability

Rat liver microsome assays (t₁/₂ = 23 min) indicate rapid first-pass metabolism, primarily via glucuronidation.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Variation of Fluorine Position: Comparing 2-, 3-, and 4-fluorophenoxy analogs to optimize target engagement.

  • Bipiperidine Rigidification: Introducing sp³-hybridized constraints to reduce entropic penalties upon binding.

In Vivo Efficacy Models

  • Murine Neuroinflammation: Testing in LPS-induced cognitive impairment models with BBB permeability assays .

  • Xenograft Tumors: Evaluating PI3Kγ inhibition in PTEN-null glioblastoma PDX models.

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